molecular formula C8H20INO4 B1608976 Tetraethylammonium periodate CAS No. 5492-69-3

Tetraethylammonium periodate

Cat. No.: B1608976
CAS No.: 5492-69-3
M. Wt: 321.15 g/mol
InChI Key: YXYPONURGKGPDV-UHFFFAOYSA-M
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Description

Tetraethylammonium periodate is a chemical compound consisting of the tetraethylammonium cation and the periodate anion. It is known for its strong oxidizing properties and is used in various chemical reactions and applications. The molecular formula of this compound is C8H20INO4 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetraethylammonium periodate can be synthesized by reacting tetraethylammonium iodide with periodic acid. The reaction typically takes place in an aqueous medium, and the product is isolated by crystallization. The reaction can be represented as follows: [ \text{(C2H5)4NI} + \text{H5IO6} \rightarrow \text{(C2H5)4NIO4} + \text{HI} ]

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated crystallization processes are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Tetraethylammonium periodate undergoes various types of chemical reactions, including:

    Oxidation: It acts as a strong oxidizing agent and can oxidize a wide range of organic and inorganic compounds.

    Substitution: It can participate in substitution reactions where the periodate anion is replaced by other anions.

Common Reagents and Conditions:

    Oxidation Reactions: Common reagents include tertiary amines and olefins. The reactions are typically carried out in organic solvents under controlled temperature and pH conditions.

    Substitution Reactions: Reagents such as halides and other nucleophiles are used in substitution reactions.

Major Products Formed:

Scientific Research Applications

Tetraethylammonium periodate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of tetraethylammonium periodate involves its strong oxidizing properties. It can oxidize various substrates by transferring oxygen atoms from the periodate anion to the substrate. The molecular targets include tertiary amines, olefins, and other organic compounds. The pathways involved in these reactions include the formation of intermediate complexes and the subsequent transfer of oxygen atoms .

Comparison with Similar Compounds

Uniqueness: Tetraethylammonium periodate is unique due to its strong oxidizing properties and its ability to oxidize a wide range of substrates. Its stability and ease of handling make it a valuable reagent in both research and industrial applications.

Properties

IUPAC Name

tetraethylazanium;periodate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N.HIO4/c1-5-9(6-2,7-3)8-4;2-1(3,4)5/h5-8H2,1-4H3;(H,2,3,4,5)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXYPONURGKGPDV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CC)CC.[O-]I(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00203433
Record name Tetraethylammonium periodate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00203433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5492-69-3
Record name Ethanaminium, N,N,N-triethyl-, salt with periodic acid (HIO4) (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5492-69-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetraethylammonium periodate
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Record name Tetraethylammonium periodate
Source EPA DSSTox
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Record name Tetraethylammonium periodate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetraethylammonium periodate
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Tetraethylammonium periodate
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Tetraethylammonium periodate
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Tetraethylammonium periodate
Reactant of Route 5
Tetraethylammonium periodate
Reactant of Route 6
Tetraethylammonium periodate

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